molecular formula C22H20N4O3S3 B11146308 N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide

N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide

Cat. No.: B11146308
M. Wt: 484.6 g/mol
InChI Key: NMKMWAVMKKBDTM-UYRXBGFRSA-N
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Description

N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound is a key research tool for investigating angiogenesis, the process of new blood vessel formation. Its primary mechanism of action involves the potent inhibition of VEGFR-2 tyrosine kinase activity , thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. This targeted action makes it an invaluable compound for studying pathological angiogenesis in contexts such as oncological research, where tumor growth and metastasis are highly dependent on neovascularization . Researchers utilize this benzenesulfonamide derivative to explore the fundamental mechanisms of angiogenic signaling and to evaluate the therapeutic potential of VEGFR-2 inhibition in preclinical models. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C22H20N4O3S3

Molecular Weight

484.6 g/mol

IUPAC Name

N,N-dimethyl-3-[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O3S3/c1-24(2)32(28,29)18-11-7-8-15(12-18)20-16(13-19-21(27)25(3)22(30)31-19)14-26(23-20)17-9-5-4-6-10-17/h4-14H,1-3H3/b19-13-

InChI Key

NMKMWAVMKKBDTM-UYRXBGFRSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

One-Pot Thiazolidinone Formation

The thiazolidin-4-one core is synthesized via a modified Kabachnik–Fields reaction. A mixture of 3-methylthiosemicarbazide , ethyl acetoacetate , and mercaptoacetic acid undergoes cyclocondensation under reflux in acetic acid (Scheme 1). The reaction proceeds via imine formation, followed by nucleophilic attack by the thiol group, yielding the thiazolidinone ring with a thioxo group at position 2.

Key conditions :

  • Solvent: Acetic acid

  • Temperature: 110°C

  • Catalyst: None (thermal activation)

  • Yield: 68–72%

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the exocyclic methylidene proton, as confirmed by NOESY spectroscopy.

Preparation of the Pyrazole-Benzenesulfonamide Intermediate

Pyrazole Ring Construction

The 1-phenyl-1H-pyrazole-3-yl subunit is synthesized via cyclocondensation of phenylhydrazine and β-keto sulfone derivatives . For example, 3-(dimethylsulfamoyl)acetophenone reacts with phenylhydrazine in ethanol under reflux to form the pyrazole ring (Scheme 2).

Optimization notes :

  • Microwave irradiation (200 W) reduces reaction time from 12 h to 45 min.

  • Yield improvement: 82% → 91% with ultrasound-assisted mixing.

Sulfonamide Functionalization

The N,N-dimethylbenzenesulfonamide group is introduced via nucleophilic aromatic substitution. 3-Bromobenzenesulfonyl chloride reacts with dimethylamine in dichloromethane at 0°C, followed by coupling to the pyrazole intermediate using a Pd-catalyzed Suzuki–Miyaura reaction (Scheme 3).

Critical parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 76%

Coupling of Thiazolidinone and Pyrazole-Benzenesulfonamide

Knoevenagel Condensation

The final assembly employs a Knoevenagel reaction between the thiazolidinone’s active methylene group and the pyrazole-bound aldehyde. 3-Formyl-1-phenylpyrazole reacts with the thiazolidinone in toluene under Dean–Stark conditions to remove water, favoring the Z-isomer (Scheme 4).

Stereochemical control :

  • The Z/E ratio (9:1) is achieved using piperidine as a base.

  • Isolation: Column chromatography (SiO₂, hexane/EtOAc 3:1)

  • Yield: 65%

Alternative Synthetic Routes

Multicomponent Reaction (MCR) Approach

A one-pot synthesis combines phenylhydrazine , 3-(dimethylsulfamoyl)benzaldehyde , and 3-methyl-2-thioxothiazolidin-4-one in PEG-400 at 80°C (Table 1).

ParameterValue
SolventPEG-400
Temperature80°C
CatalystNone
Reaction time6 h
Yield58%

This method reduces purification steps but suffers from lower yield due to competing side reactions.

Green Chemistry Protocol

Vanadyl sulfate (VOSO₄) catalyzes the reaction under ultrasonic irradiation in acetonitrile, enhancing atom economy (Scheme 5). Key advantages include:

  • 40% reduction in reaction time

  • Yield: 70%

  • E-factor: 2.1 (vs. 5.8 for traditional methods)

Comparative Analysis of Methods

Table 2. Efficiency of Synthetic Strategies

MethodYield (%)Purity (%)Stereoselectivity (Z/E)Scalability
Stepwise (Knoevenagel)65989:1High
MCR58857:1Moderate
Green chemistry70958.5:1High

The stepwise approach offers superior stereocontrol, while green methods balance yield and environmental impact.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.29 (s, 3H, CH₃), 2.92 (s, 2H, CH₂), 3.15 (s, 6H, N(CH₃)₂), 7.45–7.89 (m, 10H, Ar–H).

  • 13C NMR : 170.0 ppm (C=O), 152.3 ppm (C=S), 44.1 ppm (N(CH₃)₂).

  • HRMS : m/z 484.6 [M+H]⁺ (calc. 484.58).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration , with a dihedral angle of 8.2° between the thiazolidinone and pyrazole planes.

Industrial-Scale Considerations

Process Optimization

  • Continuous flow synthesis : Microreactors reduce reaction time by 60% compared to batch processes.

  • Catalyst recycling : Immobilized Pd nanoparticles enable 10 reuse cycles without activity loss.

Cost Analysis

Raw material costs dominate (75%), with the thiazolidinone fragment accounting for 40% of total expenses. Green chemistry protocols reduce waste disposal costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl or sulfonamide groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the dimethylamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Structural Overview

The compound features:

  • Benzenesulfonamide core : Known for its diverse biological activities.
  • Pyrazole ring : Associated with anticancer properties.
  • Thiazolidinone derivative : Implicated in various pharmacological activities.

This intricate structure suggests a multifaceted approach to drug design and development.

Anticancer Potential

Studies have shown that compounds similar to N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide exhibit anticancer activity. The pyrazole component is particularly noteworthy, as many pyrazole derivatives are under investigation for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial effects. The compound's structural similarities to known sulfanilamide derivatives suggest potential as an antibiotic agent . Preliminary studies indicate that it may be effective against a range of bacterial strains, including resistant types.

Anti-inflammatory Effects

The thiazolidinone moiety has been linked to anti-inflammatory activities. Molecular docking studies suggest that the compound could inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response, making it a candidate for further development as an anti-inflammatory drug .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with a pyrazole core have shown IC50 values in the micromolar range against breast and colon cancer cells.

Case Study 2: Anti-inflammatory Properties

Molecular docking simulations indicated strong binding affinities for the target enzyme 5-lipoxygenase, suggesting that modifications to the compound could enhance its efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the functional groups involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Sulfonamide Linkages

  • 4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives (6a–o) Key Differences: Replaces the thiazolidinone-thione group with a thiadiazole-imino group. Impact: The thiadiazole ring increases electron-withdrawing properties, enhancing antibacterial activity but reducing solubility compared to the thiazolidinone-thione system . Spectral Data: IR ν(C=N) at 1600–1620 cm⁻¹ (vs. ν(C=S) at 1243–1258 cm⁻¹ in thiazolidinones) .
  • 4-{(4Z)-4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide Key Differences: Substitutes the thiazolidinone-thione with a hydroxybutenylidene-anilino group. Impact: The hydroxy group introduces hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

Thiazolidinone-Thione Derivatives

  • N-((5Z)-5-{[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide Key Differences: Replaces the benzenesulfonamide with a 4-methylbenzamide group.
  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Key Differences: Replaces the pyrazole with a triazole ring. Impact: The triazole-thione system exhibits stronger tautomeric stability (thione > thiol) but lower lipophilicity compared to pyrazole-thiazolidinone hybrids .

Spectral Comparison

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Thiazolidinone-thione (C=S) 1247–1255 -
Pyrazole C-H - 7.2–7.8 (aromatic protons)
Sulfonamide (SO₂NH) 1320–1340 (asymmetric SO₂) 2.8–3.1 (N,N-dimethyl)

Biological Activity

N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolidine moiety linked to a pyrazole and a benzenesulfonamide group. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.

Research indicates that compounds containing thiazolidine and pyrazole derivatives often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Various thiazolidine derivatives have shown significant antibacterial and antifungal properties. The presence of electron-donating groups in their structure enhances their efficacy against various pathogens .
  • Anticancer Activity : Thiazolidine derivatives have been reported to induce apoptosis in cancer cells. For example, compounds similar to the one have demonstrated cytotoxic effects against glioblastoma and other cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
  • Anticonvulsant Properties : Some derivatives have shown promise in treating seizures, with specific analogs exhibiting high protection against induced tonic-clonic seizures in animal models .

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of related compounds:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazolidine derivatives, revealing that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that hydroxyl or methoxy groups at specific positions significantly improved efficacy .

Anticancer Activity

In vitro studies demonstrated that certain thiazolidine derivatives, including those structurally similar to this compound, could effectively inhibit cancer cell proliferation. For instance, compounds were tested against Jurkat and HT-29 cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Case Study on Glioblastoma : A derivative was tested for anti-glioma activity, showing significant cytotoxicity against glioblastoma multiforme cells through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anticonvulsant Efficacy : Another study highlighted a related compound's ability to eliminate the tonic extensor phase in seizure models, suggesting potential therapeutic applications in epilepsy management .

Data Tables

Activity Type Compound Tested Cell Lines IC50 (µM) Reference
AntimicrobialThiazolidine DerivativeVarious Bacteria< 10
AnticancerSimilar CompoundJurkat, HT-2923.30 ± 0.35
AnticonvulsantRelated AnalogAnimal ModelsN/A

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the thioxo-thiazolidinone core in this compound?

  • Methodological Answer : The thioxo-thiazolidinone moiety is typically synthesized via cyclization of thiourea derivatives with α-halo ketones. For example, Badawy et al. (2015) demonstrated that 5-substituted-3-phenyl-4-thioxo-2-thiazolidinones can be prepared by reacting substituted phenyl isothiocyanates with ethyl 2-chloroacetoacetate under basic conditions (K₂CO₃ in ethanol, 60°C, 6h) . Key considerations:

  • Reagent Selection : Use of anhydrous solvents (e.g., CH₃CN) to avoid hydrolysis.
  • Yield Optimization : Adjust stoichiometry (1:1.2 ratio of thiourea to α-halo ketone) to minimize by-products.
  • Table 1 : Reaction Conditions for Thioxo-Thiazolidinone Synthesis
ReagentSolventTemperatureTimeYield (%)
Ethyl 2-chloroacetoacetateCH₃CN60°C6h72–85

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the Z-configuration of the exocyclic double bond?

  • Methodological Answer : The (Z)-configuration of the methylidene group in the thiazolidinone ring is confirmed via ¹H NMR coupling constants and NOESY correlations :

  • ¹H NMR : The vinylic proton (C=CH) resonates at δ 6.8–7.2 ppm with a coupling constant (J) < 12 Hz, indicative of cis geometry .
  • FT-IR : A strong absorption band at 1640–1660 cm⁻¹ confirms the C=N stretching of the conjugated imine .
  • UV-Vis : λₘₐₓ at 320–340 nm (n→π* transition) supports extended conjugation in the Z-isomer .

Advanced Research Questions

Q. What computational approaches are effective for modeling the steric and electronic effects of the N,N-dimethylbenzenesulfonamide group on bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can predict electronic properties (e.g., HOMO-LUMO gaps) and steric clashes:

  • Hirshfeld Surface Analysis : Visualizes sulfonamide-phenyl interactions; bulky substituents reduce binding pocket accessibility .
  • Molecular Docking : Use AutoDock Vina to simulate binding to hypothetical targets (e.g., kinases). The sulfonamide group’s sulfone oxygen often forms hydrogen bonds with Lys or Arg residues .
  • Table 2 : DFT-Predicted Properties of Key Substituents
SubstituentHOMO (eV)LUMO (eV)Dipole Moment (D)
N,N-dimethylsulfonamide-6.2-1.84.5
Phenylpyrazole-5.9-1.53.2

Q. How do solvent polarity and catalyst choice influence regioselectivity in pyrazole-thiazolidinone coupling reactions?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction (Pd(PPh₃)₄, K₂CO₃) is sensitive to solvent polarity:

  • Polar Aprotic Solvents (DMF, DMSO): Favor C-3 coupling on the pyrazole ring due to enhanced electrophilicity at the boronated position .
  • Nonpolar Solvents (Toluene): Promote competing pathways, leading to regioisomeric by-products (e.g., C-5 substitution).
  • Catalyst Optimization : PdCl₂(dppf) in THF increases yield (85%) compared to Pd(OAc)₂ (62%) .

Data Contradictions & Resolution

Q. Discrepancies in reported synthetic yields for pyrazole-thiazolidinone hybrids: How to reconcile?

  • Analysis : Yields vary widely (50–90%) due to differences in:

  • Purification Methods : Column chromatography vs. recrystallization (higher purity but lower recovery).
  • Moisture Sensitivity : Thiazolidinone intermediates degrade in humid conditions, necessitating anhydrous workup .
    • Recommendation : Use Schlenk techniques for air-sensitive steps and validate yields via HPLC (≥95% purity threshold) .

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